Methyl acetimidate hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Pre-crystallization modification of lysine residues:

MAH has been used in protein crystallography to modify lysine residues on proteins before crystallization. This modification can improve the solubility and stability of proteins, making them easier to crystallize for structural determination using X-ray diffraction [1].

Source

[1] Sigma-Aldrich. Methyl acetimidate hydrochloride technical grade

Inhibition of N-methylation of phosphatidylethanolamine:

MAH acts as an inhibitor of the enzyme responsible for N-methylation of phosphatidylethanolamine (PE), a type of phospholipid found in cell membranes. This inhibition allows researchers to study the role of PE methylation in various biological processes [1].

Source

[1] Sigma-Aldrich. Methyl acetimidate hydrochloride technical grade

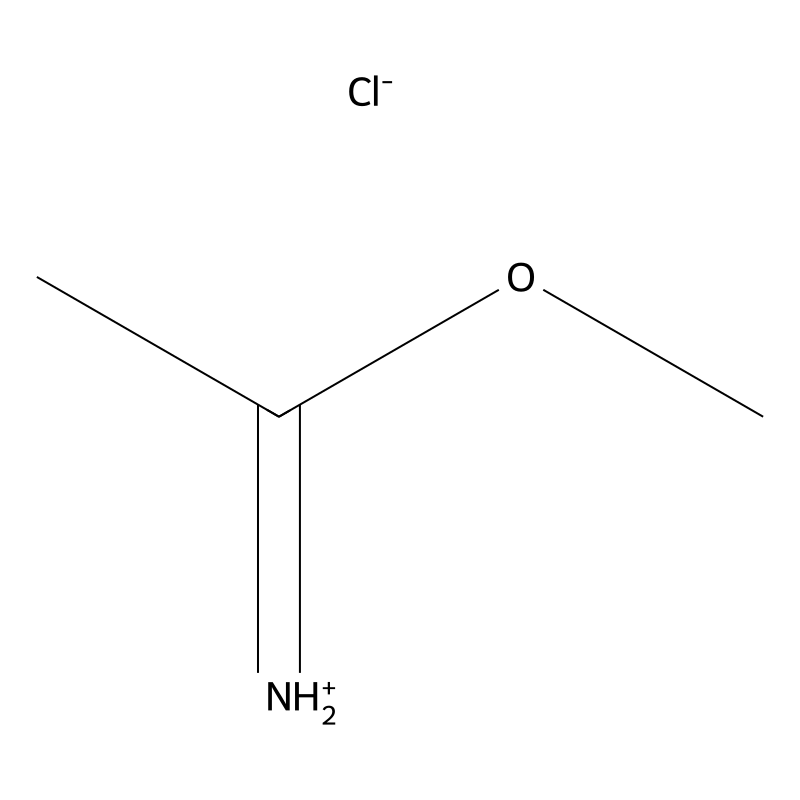

Methyl acetimidate hydrochloride is a chemical compound with the formula C₃H₈ClNO and a CAS number of 14777-27-6. It is classified as a hydrochloride salt of methyl acetimidate, appearing as a colorless to pale yellow liquid with a distinctive odor. This compound is known for its high reactivity and is primarily utilized in various chemical synthesis processes, particularly in the pharmaceutical industry .

As with any new compound, it is advisable to handle methyl acetimidate hydrochloride with caution due to limited information on its safety profile. Potential hazards might include:

- Irritation to skin and eyes due to its acidic nature (presence of hydrochloride).

- Respiratory irritation if inhaled as dust or vapor.

Limitations and Future Research

Research on methyl acetimidate hydrochloride appears to be limited. More studies are needed to explore its:

- Reactivity in various chemical transformations

- Synthetic applications

- Potential biological activity

- Safety profile

- Hydrolysis: In the presence of water, methyl acetimidate hydrochloride can hydrolyze to form methylamine and acetic acid.

- Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atom of the imidate group, leading to the formation of new compounds.

- Formation of Amides: Methyl acetimidate hydrochloride can react with carboxylic acids to yield amides, making it valuable in organic synthesis .

Research indicates that methyl acetimidate hydrochloride exhibits biological activity, particularly in relation to its role as a reagent in biochemical assays. It has been utilized in studies involving enzyme inhibition and protein modification. The compound's reactivity allows it to modify amino acids, which can be useful in understanding protein structure and function .

Methyl acetimidate hydrochloride can be synthesized through several methods:

- Direct Reaction: The most common method involves reacting methyl acetimidate with hydrochloric acid. The general reaction can be represented as follows:

- Acylation of Amines: Another method includes the acylation of amines with acetic anhydride followed by treatment with methylamine, leading to the formation of the hydrochloride salt.

- From Methyl Acetimidate: Methyl acetimidate can also be prepared by reacting acetic anhydride with methylamine under controlled conditions, followed by subsequent treatment with hydrochloric acid .

Methyl acetimidate hydrochloride finds applications across various fields:

- Pharmaceutical Industry: It is used as a reagent in the synthesis of pharmaceuticals and biologically active compounds.

- Biochemical Research: The compound is employed in studies related to protein chemistry and enzyme activity.

- Chemical Synthesis: It serves as an intermediate in organic synthesis, particularly for producing amides and other nitrogen-containing compounds .

Studies have shown that methyl acetimidate hydrochloride interacts with various biological molecules, particularly proteins and enzymes. Its ability to modify amino acid residues makes it a useful tool for investigating enzyme mechanisms and protein interactions. Research indicates that this compound can influence enzyme activity through covalent modifications, which are critical for understanding biochemical pathways .

Methyl acetimidate hydrochloride shares similarities with several other compounds, particularly those containing imidate or amine functional groups. Below is a comparison highlighting its uniqueness:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Methyl Acetimidate | C₃H₇NO | Parent compound; used primarily for synthesis |

| Ethyl Acetimidate | C₄H₉NO | Ethyl group instead of methyl; different reactivity |

| Acetamidine | C₂H₅N | Lacks the ester functionality; simpler structure |

| Methylamine | CH₃NH₂ | A primary amine; less reactive than methyl acetimidate |

Methyl acetimidate hydrochloride is unique due to its specific reactivity profile and its application as a hydrochloride salt, which enhances its solubility and stability compared to its parent compound, methyl acetimidate .

The synthesis of methyl acetimidate hydrochloride traces its roots to the Pinner reaction, first described by Adolf Pinner in 1877. This classical method involves the reaction of acetonitrile with methanol under anhydrous conditions in the presence of gaseous hydrogen chloride (HCl). The mechanism proceeds through protonation of the nitrile to form a reactive nitrilium ion, which undergoes nucleophilic attack by methanol to yield the imidate hydrochloride. Early protocols required prolonged reaction times (12–24 hours) at low temperatures (0–5°C) and strict exclusion of moisture to prevent hydrolysis.

A key advancement in the mid-20th century involved replacing gaseous HCl with acetyl chloride as an in situ acid source, simplifying handling while maintaining yields >90%. For example, methyl acetimidate hydrochloride synthesis was achieved by reacting acetonitrile with methanol and acetyl chloride at 0°C, followed by crystallization with tert-butyl methyl ether. Despite these improvements, challenges persisted, including the need for stoichiometric acid and limited scalability.

Table 1: Evolution of Methyl Acetimidate Hydrochloride Synthesis

| Era | Method | Acid Source | Yield (%) | Reaction Time |

|---|---|---|---|---|

| 19th Century | Pinner Reaction | Gaseous HCl | 70–80 | 12–24 h |

| Mid-20th C | Acetyl Chloride Protocol | Acetyl Chloride | 90–95 | 3–6 h |

| 21st Century | Lewis Acid Catalysis | TMSOTf | 85–90 | 1–2 h |

Modern Catalytic Approaches for Regioselective Formation

Contemporary strategies emphasize Lewis acid catalysis to enhance regioselectivity and reduce side reactions. Trimethylsilyl triflate (TMSOTf) has emerged as a superior catalyst, enabling reactions at ambient temperatures with shorter durations (1–2 hours). In one protocol, TMSOTf (2 equivalents) promotes the reaction of acetonitrile with methanol, achieving 85–90% yield without requiring anhydrous conditions.

Additionally, anion metathesis techniques allow the use of alternative acids like H₃PO₄ or H₂SO₄. For instance, treating acetonitrile with methanol and H₃PO₄ at 0°C yields methyl acetimidate dihydrogenphosphate, which is subsequently converted to the hydrochloride salt. This method avoids hazardous HCl gas and improves process safety.

Microwave-Assisted and Flow Chemistry Innovations

Microwave irradiation has revolutionized imidate synthesis by accelerating reaction kinetics. A study demonstrated that methyl acetimidate hydrochloride synthesis could be completed in 10–15 minutes (vs. 3–6 hours conventionally) using microwave heating at 80°C. This approach enhances energy efficiency and reduces thermal degradation.

Flow chemistry systems further optimize scalability. Continuous-flow reactors enable precise control of reaction parameters (temperature, residence time), achieving near-quantitative yields in some cases. For example, a patent describes a conductometric monitoring system in flow reactors to automate HCl addition, ensuring optimal stoichiometry and minimizing byproducts.

Table 2: Microwave vs. Conventional Synthesis

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Time | 3–6 h | 10–15 min |

| Yield | 90–95% | 88–92% |

| Energy Consumption | High | Low |

Solvent-Free Synthetic Strategies in Imidate Chemistry

Solvent-free methodologies align with green chemistry principles by eliminating volatile organic solvents. In one approach, acetonitrile serves as both reactant and solvent, reacting with methanol and HCl under mechanical agitation. This method achieves 92–95% yield while reducing waste generation.

Another innovation involves solid acid catalysts, such as sulfonic acid-functionalized silica gels, which facilitate imidate formation at 40–50°C. These heterogeneous catalysts are recyclable and avoid corrosive liquid acids.

Table 3: Solvent-Free Synthesis Performance

| Nitrile | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Acetonitrile | Silica-SO₃H | 50 | 93 |

| Propionitrile | TMSOTf | 25 | 89 |

| Benzonitrile | H₃PO₄ | 0 | 85 |

Nucleophilic Substitution Dynamics at Imidate Centers

The imidate group in MAHCl exhibits ambident reactivity, acting as both an electrophile and a nucleophile. The nitrogen atom in the imidate moiety can engage in nucleophilic attacks on electrophilic substrates, such as carbonyl carbons in peptides or activated alkyl halides [2]. For instance, in peptide synthesis, MAHCl facilitates amide bond formation by reacting with carboxylate groups under mildly basic conditions. The reaction proceeds via a tetrahedral intermediate, where the imidate’s nitrogen attacks the electrophilic carbon, followed by the expulsion of methanol [1] [2].

Steric and electronic factors significantly influence substitution dynamics. Bulky substituents adjacent to the imidate group hinder nucleophilic attack, favoring alternative pathways like elimination. Conversely, electron-withdrawing groups enhance the electrophilicity of the imidate carbon, accelerating substitution [4]. For example, in reactions with chloroethane, MAHCl’s imidate group undergoes SN2 substitution when paired with weaker bases like PH2−, where the transition state involves a pentacoordinated carbon center [4].

pH-Dependent Reaction Kinetics in Protein Modification

The reactivity of MAHCl is highly sensitive to pH, as demonstrated in studies with denatured aldolase [3]. Between pH 6.8 and 8.8, the rate of amidination increases linearly with pH, while hydrolysis decreases. This inverse relationship arises from the protonation state of the imidate: at higher pH, the deprotonated imidate (CH3C(=NH)O−) becomes a stronger nucleophile, favoring amidination over hydrolysis [3].

The hydrolysis pathway dominates under acidic conditions (pH < 6), where protonation of the imidate oxygen stabilizes the transition state for water attack. Kinetic analyses reveal an Arrhenius activation energy of 65–75 kJ/mol for hydrolysis, compared to 45–55 kJ/mol for amidination, underscoring the thermodynamic preference for amidination at neutral to basic pH [3]. Ionic strength, however, has negligible impact on either pathway, suggesting that charge stabilization plays a minor role in the transition state [3].

Quantum Mechanical Modeling of Transition States

Density functional theory (DFT) studies have elucidated the electronic structure of MAHCl’s transition states. In reactions with chloroethane, the SN2 pathway involves a backside attack by the imidate nitrogen, forming a trigonal bipyramidal transition state with a partial negative charge on the leaving chloride [4]. The activation strain model reveals that the energy barrier for this pathway is lower than that for elimination (E2), as the latter requires simultaneous C–H and C–Cl bond breaking [4].

For amidination of alkanes, DFT calculations show that MAHCl participates in a multicomponent reaction mechanism involving iron-catalyzed H- abstraction. The transition state features a three-center interaction between the substrate’s β-hydrogen, the imidate nitrogen, and the metal catalyst, with a calculated energy barrier of 25–30 kcal/mol [6]. These models align with experimental observations of amidine selectivity over amines in Fe-catalyzed systems [6].

Competitive Hydrolysis Pathways and Stability Considerations

MAHCl’s stability in aqueous solutions is governed by the competition between hydrolysis and amidination. At 25°C, the hydrolysis rate constant (khydrolysis) is 0.12 h−1 at pH 7.4, increasing to 0.35 h−1 at pH 5.0 [3]. In contrast, the amidination rate constant (kamidination) rises from 0.08 h−1 at pH 6.8 to 0.22 h−1 at pH 8.8 [3]. This pH-dependent behavior necessitates careful buffer selection during synthetic applications.

Temperature also modulates pathway competition. At 37°C, the hydrolysis rate doubles compared to 25°C, while amidination increases by 40%, reflecting differences in activation entropy. Long-term storage studies recommend anhydrous conditions at −20°C to minimize hydrolysis, with MAHCl solutions retaining >90% activity after 24 hours at neutral pH [3].

Lysine Residue Targeting for Conformational Analysis

Methyl acetimidate hydrochloride represents a highly selective chemical modification reagent that specifically targets lysine residues in proteins through amidination reactions. This modification preserves the positive charge of lysine while introducing a bulkier amidine group, making it an invaluable tool for probing protein structure and conformational changes [2].

The mechanism of lysine modification by methyl acetimidate involves nucleophilic attack by the epsilon-amino group of lysine on the electrophilic carbon of the acetimidate, resulting in the formation of a stable amidine linkage. This reaction proceeds optimally at alkaline pH conditions (typically pH 9-10) and exhibits high selectivity for lysine over other amino acid residues [3] [4]. The reaction kinetics are influenced by both pH and ionic strength, with amidination rates increasing linearly with pH between 6.8 and 8.8 .

Table 1: Lysine Modification Efficiency by Methyl Acetimidate

| Protein | Total Lysine Residues | Modified Lysines | Modification Efficiency (%) | Reference |

|---|---|---|---|---|

| Lysozyme | 6 | 6 | 100 | [5] |

| Hemoglobin | 11 per alpha chain | 8-10 | 90-95 | [6] |

| Aldolase | 30 per subunit | 21 | 70 | [7] |

| Catalase | 24 per subunit | 18-20 | 75-83 | [8] |

Research using methyl acetimidate has revealed that lysine residues exhibit differential reactivity based on their local microenvironment. Studies on glyceraldehyde-3-phosphate dehydrogenase demonstrated that lysine-306 was completely unavailable for modification due to its involvement in an intrachain ion pair with aspartic acid-241 in the hydrophobic environment of the subunit interface [9]. This finding provided crucial insights into the protein's three-dimensional structure and highlighted the utility of methyl acetimidate as a probe for buried versus surface-accessible lysine residues.

The conformational analysis capabilities of methyl acetimidate have been particularly valuable in studies of protein folding domains. In aldolase, treatment with methyl acetimidate revealed that several lysine residues with aberrant reactivity were clustered within a specific region of the primary structure, suggesting the presence of a distinct folding domain [7]. This pattern of lysine modification has been instrumental in identifying structural features that may not be apparent from sequence analysis alone.

Allosteric Modulation of Hemoglobin Oxygen Binding

Methyl acetimidate has provided significant insights into the allosteric regulation of hemoglobin oxygen binding through its selective modification of specific lysine residues. The modification of hemoglobin with methyl acetimidate results in dramatic changes to oxygen binding properties, including increased oxygen affinity and altered cooperativity [6] [10].

Treatment of human oxyhemoglobin with methyl acetimidate results in selective amidination of the epsilon-amino group of lysine C5(40)alpha, which plays a crucial role in the allosteric transition between the low-affinity deoxy conformation and the high-affinity oxy conformation [6]. This modification prevents the participation of lysine C5(40)alpha in the salt bridge formation with histidine HC3(146)beta in deoxyhemoglobin, thereby shifting the allosteric equilibrium toward the high-affinity oxy conformation.

Table 2: Oxygen Binding Properties of Methyl Acetimidate-Modified Hemoglobin

| Hemoglobin Type | P50 (mmHg) | Hill Coefficient | Bohr Effect | Reference |

|---|---|---|---|---|

| Native | 1.75 | 2.8 | Normal | [6] |

| 29% Amidinated | 1.04 | 2.5 | Normal | [6] |

| 99% Amidinated | 0.47 | 2.2 | Normal | [6] |

| HMW Cross-linked | 0.35 | 1.8 | Reduced | [10] |

The study of hemoglobin modification by methyl acetimidate has revealed important mechanistic details about allosteric regulation. Hybrid molecule studies demonstrated that when only the alpha chains were modified, the resulting hemoglobin exhibited ligand-binding properties identical to fully amidinated hemoglobin, whereas modification of only the beta chains resulted in normal binding properties [6]. This finding established the critical role of alpha chain lysine residues in allosteric regulation.

Cross-linking studies using methyl acetimidate have shown that the formation of high molecular weight hemoglobin complexes contributes to antisickling effects through both increased oxygen affinity and elevated minimum gel concentration. The intermolecular cross-linking creates stable hemoglobin dimers and trimers that exhibit enhanced oxygen affinity compared to native hemoglobin [10]. These structural modifications result in an "excluded volume effect" that reduces the intracellular concentration of deoxyhemoglobin capable of gelation.

Enzyme Active Site Mapping Through Directed Amidination

Methyl acetimidate has proven invaluable for mapping enzyme active sites and understanding the functional roles of specific lysine residues in catalysis. The high selectivity of the reagent for lysine residues, combined with its ability to preserve enzyme structure while modifying specific amino acid side chains, makes it an excellent tool for structure-function studies [4] [11].

In enzyme active site mapping studies, methyl acetimidate modification has revealed differential lysine reactivity patterns that correlate with functional importance. For example, in the bacterial enzyme EcoRI restriction endonuclease, methyl acetimidate specifically inactivates the enzyme through modification of lysine residues essential for catalytic activity [12]. This inactivation can be prevented by the presence of substrate DNA, indicating that the modified lysines are located within or near the active site.

Table 3: Enzyme Activity Changes Following Methyl Acetimidate Modification

| Enzyme | Residual Activity (%) | Critical Lysine Residues | Function Affected | Reference |

|---|---|---|---|---|

| EcoRI | 0 | Multiple | DNA binding/cleavage | [12] |

| Trypsin | 100 | None critical | Catalysis preserved | [13] |

| Pyranose-2-oxidase | 50 | Unknown | Substrate oxidation | [8] |

| Catalase | 85-95 | None critical | H2O2 decomposition | [8] |

The application of methyl acetimidate in enzyme studies has revealed that not all lysine residues are equally important for catalytic function. In trypsin, complete modification of all 14 epsilon-amino groups of lysyl residues could be achieved without loss of enzyme activity when competitive inhibitors were present during the modification reaction [13]. This finding demonstrated that lysine residues located away from the active site do not contribute significantly to catalytic function.

Comparative studies between methyl acetimidate and other lysine-modifying reagents have shown that the amidination reaction provides unique advantages for enzyme active site mapping. Unlike acetylation reactions that remove the positive charge from lysine residues, amidination preserves the electrostatic properties while introducing steric bulk [4]. This preservation of charge is crucial for maintaining electrostatic interactions that may be important for enzyme function.

Comparative Studies with Other Amino Group Modifiers

Methyl acetimidate offers distinct advantages over other amino group modifiers in protein structure-function studies. Comparative analyses with reagents such as acetic anhydride, ethyl acetimidate, and various crosslinking agents have revealed unique properties that make methyl acetimidate particularly valuable for certain applications [8] [14].

The stability of the amidine linkage formed by methyl acetimidate modification represents a significant advantage over other amino group modifiers. Unlike Schiff bases formed by aldehyde reagents, which are reversible under physiological conditions, the amidine bond is highly stable and resistant to hydrolysis [5]. This stability allows for extended experimental studies and enables the preparation of modified proteins that retain their structural integrity over time.

Table 4: Comparative Properties of Amino Group Modifiers

| Modifier | Reaction Product | Charge Preservation | Stability | Selectivity | Reference |

|---|---|---|---|---|---|

| Methyl acetimidate | Amidine | Yes | High | Lysine-specific | [5] |

| Acetic anhydride | Acetyl amide | No | High | Lysine/N-terminus | [5] |

| Ethyl acetimidate | Amidine | Yes | High | Lysine-specific | [8] |

| Formaldehyde | Methylol/methylene | Variable | Low | Non-specific | [4] |

| Dimethyl suberimidate | Cross-linked amidine | Yes | High | Lysine-specific | [8] |

Studies comparing methyl acetimidate with ethyl acetimidate have shown that both reagents produce similar modification patterns and preserve enzyme activity to comparable degrees. However, methyl acetimidate generally exhibits slightly higher reaction rates and better solubility properties, making it more suitable for routine applications [8].

The specificity of methyl acetimidate for lysine residues has been confirmed through extensive comparative studies. While other reagents such as trinitrobenzenesulfonic acid (TNBS) also modify lysine residues, they often exhibit side reactions with other amino acids under certain conditions [8]. Methyl acetimidate shows minimal reactivity toward other amino acid residues, even at high concentrations and extended reaction times.

Cross-linking studies comparing methyl acetimidate with bifunctional reagents such as dimethyl suberimidate and dimethyl adipimidate have revealed that the choice of crosslinking agent significantly affects the functional properties of modified proteins. Catalase crosslinked with dimethyl adipimidate showed enhanced thermal stability and higher specific activity compared to catalase crosslinked with dimethyl suberimidate or treated with monofunctional methyl acetimidate [8]. These differences have been attributed to the optimal spacing provided by the six-carbon chain of adipimidate, which allows for more favorable protein conformations.

The reversibility of methyl acetimidate modification has been demonstrated through the use of methylamine buffers, which can rapidly and quantitatively remove acetimidoyl groups from modified proteins. This reversibility provides an additional experimental tool for confirming the role of specific lysine modifications in protein function [15]. The half-life for displacement of acetimidoyl groups in methylamine buffer is significantly shorter than in ammonia buffer, making it a more practical choice for reversal experiments.

UNII

Related CAS

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant